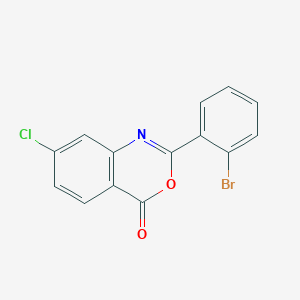

![molecular formula C20H17N3O6 B5509066 N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds related to N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide, involves condensation reactions between hydrazides and aldehydes to form hydrazone compounds. For instance, the synthesis and characterization of 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate and its analogs have been detailed, highlighting the steps and conditions for forming these complex structures (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized using X-ray crystallography, revealing detailed information about their crystal packing, hydrogen bonding, and overall molecular geometry. For example, studies on solvated N'-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide have shown that these molecules display trans configurations with respect to the C=N double bonds and are stabilized by hydrogen bonds and weak π...π interactions (Ma, 2013).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. They can undergo nucleophilic addition reactions, cyclization, and condensation reactions, forming complex structures with potential biological activities. For instance, the formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines under specific conditions highlights the reactive nature of these compounds (Johnston et al., 1987).

科学的研究の応用

Synthesis and Characterization

- Schiff base compounds, including those related to the chemical structure , have been synthesized and characterized through various analytical techniques. These include elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray analysis. These compounds are notable for their structural integrity and potential bioactive properties, providing a foundation for further biological studies and applications (Sirajuddin et al., 2013).

Biological Activities and Applications

- The synthesized Schiff base compounds have been evaluated for a range of biological activities. They exhibit remarkable antibacterial, antifungal, and antioxidant properties. Such activities make them potential candidates for the development of new antimicrobial and antioxidant agents. Their interaction with salmon sperm DNA suggests potential applications in understanding DNA-binding properties and designing molecules with specific biological targets (Sirajuddin et al., 2013).

- Additionally, these compounds have shown inhibitory activities against enzymes such as urease, suggesting their potential use in treating diseases associated with urease activity. Molecular docking studies further support their application in drug design and discovery processes, providing insights into their mode of action at the molecular level (Qu et al., 2015).

Antimicrobial and Antioxidant Properties

- The antimicrobial activities of similar Schiff base compounds have been extensively studied, showing efficacy against various bacterial and fungal strains. This includes activity against drug-resistant strains, highlighting their potential as novel antimicrobial agents. The presence of electron-withdrawing groups, such as nitro groups, in these compounds has been linked to their enhanced antimicrobial efficacy (Han, 2013).

- Their antioxidant properties, as demonstrated through DPPH radical scavenging assays, suggest these compounds could be developed into new antioxidant therapies. The structural features of these compounds, particularly their ability to donate electrons, play a crucial role in their antioxidant activity, offering a promising avenue for therapeutic development (Sirajuddin et al., 2013).

特性

IUPAC Name |

N-[(E)-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6/c1-27-19-11-15(12-21-22-20(24)18-3-2-10-28-18)6-9-17(19)29-13-14-4-7-16(8-5-14)23(25)26/h2-12H,13H2,1H3,(H,22,24)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMQUBFSNOPDF-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CO2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]furan-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)